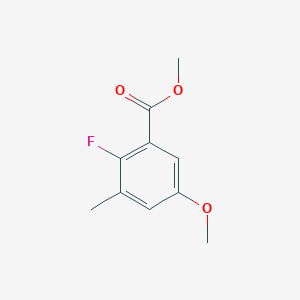
Methyl 2-fluoro-5-methoxy-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-fluoro-5-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methoxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-5-methoxy-3-methylbenzoate typically involves the esterification of 2-fluoro-5-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium amide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: 2-fluoro-5-methoxy-3-methylbenzoic acid or 2-fluoro-5-methoxy-3-methylbenzaldehyde.
Reduction: 2-fluoro-5-methoxy-3-methylbenzyl alcohol or 2-fluoro-5-methoxy-3-methylbenzene.
Substitution: 2-amino-5-methoxy-3-methylbenzoate or 2-thio-5-methoxy-3-methylbenzoate.
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-5-methoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-fluoro-5-methoxy-3-methylbenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom can enhance the compound’s binding affinity to its target, while the methoxy and methyl groups can influence its solubility and overall pharmacokinetic properties.
Comparación Con Compuestos Similares
- Methyl 2-fluoro-5-methylbenzoate
- Methyl 2-fluoro-3-methoxybenzoate
- Methyl 3-fluoro-5-methoxybenzoate
Comparison: Methyl 2-fluoro-5-methoxy-3-methylbenzoate is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to its similar compounds. For example, the presence of the methoxy group at the 5-position can enhance its electron-donating properties, making it more reactive in certain chemical reactions.
Propiedades
Fórmula molecular |
C10H11FO3 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
methyl 2-fluoro-5-methoxy-3-methylbenzoate |
InChI |
InChI=1S/C10H11FO3/c1-6-4-7(13-2)5-8(9(6)11)10(12)14-3/h4-5H,1-3H3 |
Clave InChI |
SZQKTHSNNRDWSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















